molecular formula C7H8F2N2 B2452142 4,6-Difluoro-5-methylbenzene-1,3-diamine CAS No. 1378825-39-8

4,6-Difluoro-5-methylbenzene-1,3-diamine

Cat. No.: B2452142
CAS No.: 1378825-39-8
M. Wt: 158.152
InChI Key: UPAUYRQZWOOPOE-UHFFFAOYSA-N
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Description

4,6-Difluoro-5-methylbenzene-1,3-diamine is an organic compound with the molecular formula C7H8F2N2 It is a derivative of benzene, where two fluorine atoms and one methyl group are substituted at the 4, 6, and 5 positions, respectively, and two amino groups are substituted at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-5-methylbenzene-1,3-diamine typically involves the following steps:

    Nitration: The starting material, 4,6-difluoro-5-methylbenzene, undergoes nitration to introduce nitro groups at the 1 and 3 positions.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-5-methylbenzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of more reduced species.

    Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of more reduced species such as amines.

    Substitution: Formation of substituted derivatives where fluorine atoms are replaced by other groups.

Scientific Research Applications

4,6-Difluoro-5-methylbenzene-1,3-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-5-methylbenzene-1,3-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the amino groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4,6-Difluoro-1,3-benzenediamine: Similar structure but lacks the methyl group.

    5-Methyl-1,3-benzenediamine: Similar structure but lacks the fluorine atoms.

Uniqueness

4,6-Difluoro-5-methylbenzene-1,3-diamine is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical properties and reactivity. The combination of these substituents can enhance the compound’s stability, binding affinity, and selectivity in various applications.

Properties

IUPAC Name

4,6-difluoro-5-methylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAUYRQZWOOPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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